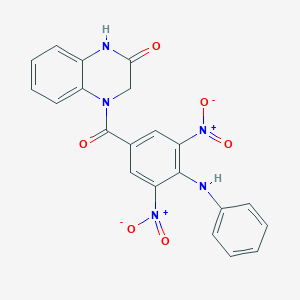
4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core and a dinitrobenzoyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The dinitrobenzoyl group is then introduced via nitration reactions, followed by the coupling of the phenylamino group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
4-(3,5-Dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The phenylamino group may interact with proteins or enzymes, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Shares the dinitrobenzoyl group but lacks the quinoxaline core.
4-Methyl-3,5-dinitrobenzoic acid: Similar nitro substitution pattern but with a methyl group instead of the phenylamino group.
3,5-Dinitro-4-methylbenzoic acid: Another compound with a similar structure but different functional groups.
Uniqueness
4-(3,5-Dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its combination of a quinoxaline core and a dinitrobenzoyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-anilino-3,5-dinitrobenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O6/c27-19-12-24(16-9-5-4-8-15(16)23-19)21(28)13-10-17(25(29)30)20(18(11-13)26(31)32)22-14-6-2-1-3-7-14/h1-11,22H,12H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBKXJGBOGXEHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Butyl 4-({6-[4-(butoxycarbonyl)anilino]-5-nitro-2-methyl-4-pyrimidinyl}amino)benzoate](/img/structure/B414386.png)

![3-(2-furyl)-N-{2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B414393.png)
![N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide](/img/structure/B414394.png)
![4-tert-butyl-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414395.png)

![2-[(3,4-Dimethoxybenzylidene)hydrazono] thiazolidin-4-one](/img/structure/B414398.png)
![2,2-DIMETHYL-5-[5-(2-NITROPHENYL)-2-FURYL]-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE](/img/structure/B414399.png)
![(5E)-2-anilino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B414400.png)
![2-(2-furyl)-N-{[5-(4-nitrophenyl)-2-furyl]methylene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B414404.png)
![2-(5-phenyl-2H-tetraazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B414405.png)
![2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B414406.png)
![4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine](/img/structure/B414409.png)
![4-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B414413.png)
